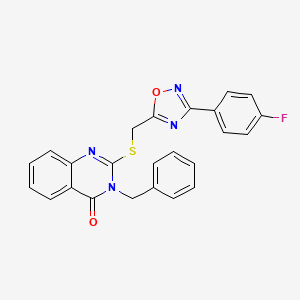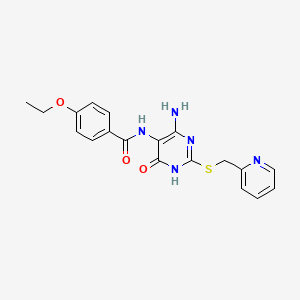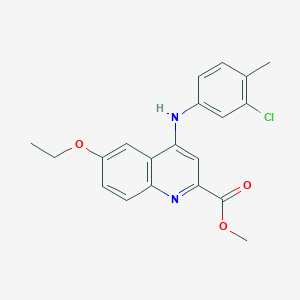
(4-Iodophenyl)acetyl choride
Übersicht
Beschreibung
(4-Iodophenyl)acetyl choride is a useful research compound. Its molecular formula is C8H6ClIO and its molecular weight is 280.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Phosphonopeptide Intermediates
- (Yuan, Chen, & Wang, 1991) explored the use of acetyl chloride in synthesizing amino(aryl)methylphosphonates, which are key intermediates in phosphonopeptide synthesis, involving a P-N bond.
Electrochemical Studies
- (Hamed & Houmam, 2011) investigated the electrochemical reduction of 4-iodophenyl sulfonyl chloride, highlighting its utility in electrochemical processes.
Organometallic Chemistry
- (Clark, Ng, Roper, & Wright, 1995) described the synthesis of organomercuric chlorides and their application in creating pyrrolyl group transfer reagents to metals like ruthenium and osmium.
Chemical Modification of Azaindoles
- (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002) studied the acylation of azaindoles, crucial for modifying chemical properties and reactivity.
Photodissociation Studies
- (Deshmukh & Hess, 1994) investigated the photodissociation of acetyl chloride, which aids in understanding molecular dissociation mechanisms under light.
Synthesis of Ketooximes
- (Karipcin & Arabali, 2006) used chloroacetyl chloride in synthesizing ketooximes, which have applications in coordinating chemistry.
Polyamide Synthesis
- (Mallakpour & Sheikholeslami, 1999) described the synthesis of polyamides containing 4-phenylurazole linkages, demonstrating the role of acetyl chlorides in polymer chemistry.
Electrochemical and Chemical Polymerization
- (Bingöl, Güner, Çırpan, & Toppare, 2005) discussed the synthesis of polymers via electrochemical and chemical polymerization techniques, highlighting the versatility of acetyl chlorides in polymer science.
Acetaminophen Degradation Study
- (Li, Song, Fu, Tsang, & Yang, 2015) evaluated the impact of halides in the degradation of acetaminophen, demonstrating the relevance in environmental chemistry.
Biphenyl Amide Synthesis
- (Khullar, 2019) synthesized 4-biphenyl amides using 4-biphenyl acetyl chloride, indicating its use in creating novel organic compounds.
Gas Chromatography-Mass Spectrometry
- (Wu, Wang, & Ding, 2012) developed a procedure for determining alkylphenols in aqueous samples using acetylation, showcasing its analytical chemistry applications.
Acetylsalicylic Acid Synthesis
- (Gao & Ji, 2020) described the synthesis of acetylsalicylic acid using acetyl chloride, underlining its importance in pharmaceutical chemistry.
Pharmacoproteomics in Cystic Fibrosis Research
- (Singh, Vij, Mogayzel, Jozwik, Pollard, & Zeitlin, 2006) analyzed the protein profiles of cystic fibrosis cells treated with 4-phenylbutyrate, elucidating its biomedical implications.
Anti-Inflammatory and Antimicrobial Compounds Synthesis
- (Keche, Hatnapure, Tale, Rodge, & Kamble, 2012) explored the synthesis of pyrazole derivatives with potential anti-inflammatory and antimicrobial activities.
Microbial Enumeration in Groundwater
- (King & Parker, 1988) developed a staining procedure using 2-(p-iodophenyl)-3-p-(nitrophenyl)-5 phenyltetrazolium chloride for enumerating bacteria in groundwater, demonstrating environmental microbiology applications.
Wirkmechanismus
Target of Action
The primary target of (4-Iodophenyl)acetyl chloride is the aromatic ring of organic compounds . The compound interacts with the aromatic ring through a process known as Friedel-Crafts acylation .
Mode of Action
(4-Iodophenyl)acetyl chloride undergoes a Friedel-Crafts acylation reaction, which is an electrophilic aromatic substitution reaction . In this reaction, the compound interacts with its target, the aromatic ring, resulting in the introduction of an acyl group (C=O) into the aromatic ring . This interaction changes the structure of the aromatic compound, leading to the formation of a new compound .
Biochemical Pathways
The Friedel-Crafts acylation reaction involving (4-Iodophenyl)acetyl chloride affects the biochemical pathways of aromatic compounds . The introduction of the acyl group into the aromatic ring alters the structure and properties of the aromatic compound . This can have downstream effects on various biochemical processes, including those involving the modified aromatic compound .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The result of the action of (4-Iodophenyl)acetyl chloride is the formation of a new compound through the introduction of an acyl group into an aromatic ring . This can lead to changes in the molecular and cellular properties of the aromatic compound, potentially affecting its function and role in various biochemical processes .
Action Environment
The action, efficacy, and stability of (4-Iodophenyl)acetyl chloride can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific conditions under which the Friedel-Crafts acylation reaction occurs
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZAAJFLNAMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)






![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)
![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)
